Methyl 12-hydroxydodecanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 12-hydroxydodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYBBOXJKXXXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334949 | |
| Record name | Methyl 12-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71655-36-2 | |
| Record name | Methyl 12-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Advanced Chemical Methodologies for Methyl 12 Hydroxydodecanoate
Depolymerization Strategies for Polymeric Precursors
A significant pathway to producing methyl 12-hydroxydodecanoate involves the chemical recycling of polyamides, particularly Nylon 12. This approach transforms plastic waste into a valuable chemical intermediate, aligning with principles of a circular economy.
Supercritical Methanolysis of Polyamides (e.g., Nylon 12) for this compound Production
The treatment of polyamides like Nylon 12 with supercritical methanol is an effective method for depolymerization to produce methyl ω-hydroxyalkanoates. Research has demonstrated that Nylon 12 can be efficiently converted into this compound in good yield using this technique researchgate.netresearchgate.net. This process typically involves high temperatures (300-370°C) and pressures (27 MPa) to bring methanol to its supercritical state, where it exhibits unique solvating properties that facilitate the breakdown of the polymer chain researchgate.net. The successful conversion of Nylon 12 yields this compound, a fatty acid derivative with potential applications as an antimicrobial agent researchgate.net.
Kinetic Studies and Mechanistic Elucidation of Supercritical Fluid-Mediated Depolymerization
Understanding the kinetics and mechanism of the depolymerization process is crucial for optimizing reaction conditions and improving yields.
The efficiency of supercritical methanolysis of polyamides can be significantly improved by the addition of catalysts. Studies have shown that carboxylic acids, such as glycolic acid, accelerate the conversion of Nylon 12 into this compound researchgate.net. The reaction, which progresses smoothly over a period of approximately 240 minutes, is notably faster in the presence of glycolic acid researchgate.net. Kinetic analyses have confirmed that the rate constant for the formation of the hydroxyl ester is significantly enhanced by the presence of this catalyst researchgate.net. The chemoselectivity of the hydroxyl ester formation has been observed to be linearly dependent on the quantity of the glycolic acid catalyst used researchgate.net.
Based on kinetic studies, a reaction mechanism for the formation of hydroxyl esters from polyamides in the presence of a carboxylic acid catalyst has been proposed researchgate.net. The results from these studies suggest that the monomeric unit of the polyamide, an amino ester, undergoes a bimolecular substitution reaction with the glycolic acid catalyst researchgate.net. This catalytic action facilitates the cleavage of the amide bonds within the polymer backbone and the subsequent formation of the hydroxyl ester.
Detailed kinetic analyses have been performed by simulating the reaction's time-course data to estimate key kinetic parameters researchgate.net. Through the use of Arrhenius plots of the reaction rates, researchers have been able to effectively estimate the activation energy for each step of the depolymerization process researchgate.net. While the specific values for the rate constants and activation energies are detailed within dedicated kinetic studies, the overarching finding is the pronounced catalytic effect of glycolic acid in enhancing the rate of hydroxyl ester formation researchgate.net.
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers a green and highly specific alternative to conventional chemical synthesis. The production of this compound can be achieved using engineered microorganisms that convert renewable feedstocks or precursor molecules into the desired product.
One prominent biocatalytic approach involves the ω-hydroxylation of dodecanoic acid methyl ester (DAME) using whole-cell biocatalysts, typically engineered Escherichia coli. A study successfully demonstrated the production of this compound by optimizing the expression of a substrate transporter (AlkL) and utilizing a novel monooxygenase nih.govsnu.ac.krresearchgate.net.
The key components of this engineered pathway include:
A Substrate Transporter: The outer membrane porin AlkL is crucial for the efficient uptake of the hydrophobic substrate, DAME, into the bacterial cell nih.govresearchgate.net. Optimizing this transporter, for instance by replacing its signal peptide with that of the FadL transporter from E. coli, has been shown to significantly improve its soluble expression and transport activity nih.govsnu.ac.kr.
A Monooxygenase System: An alkane monooxygenase system (AlkBGT) is responsible for the terminal hydroxylation of DAME. The system requires electron transfer partners, typically rubredoxin (AlkG) and rubredoxin reductase (AlkT), to function researchgate.net. Research has identified novel monooxygenases, such as one from Pseudomonas pelagia, that exhibit higher activity towards DAME compared to commonly used enzymes like AlkB nih.govsnu.ac.kr.
By combining an optimized chimeric transporter with the expression of a highly active monooxygenase, researchers achieved significant production titers in a two-phase reaction system.
Biocatalytic Production of this compound
| Engineered Strain Component | Substrate | Product Concentration (mM) | Byproduct (DDAME) Concentration (mM) |
|---|---|---|---|
| Chimeric Transporter (AlkLf) + Novel Monooxygenase (from P. pelagia) | Dodecanoic Acid Methyl Ester (DAME) | 44.8 ± 7.5 | 31.8 ± 1.7 |
This biocatalytic route showcases the potential for producing this compound from fatty acid esters under mild conditions, offering a sustainable alternative to chemical depolymerization methods nih.govresearchgate.net.
Whole-Cell Biotransformations Utilizing Engineered Microorganisms (e.g., Escherichia coli)
The biosynthesis of ω-hydroxy fatty acids, such as 12-hydroxydodecanoic acid, and their corresponding esters like this compound, has garnered significant attention as a sustainable alternative to chemical synthesis. mdpi.com Engineered microorganisms, particularly Escherichia coli, have been developed as whole-cell biocatalysts for these transformations. nih.govnih.gov These systems leverage the cell's metabolic machinery to perform complex chemical reactions, offering advantages in terms of specificity and milder reaction conditions. Recent advancements in metabolic engineering and synthetic biology have enabled the production of these valuable chemicals with high yields and productivity. nih.gov
Whole-cell biotransformation strategies have been established to synthesize medium-chain ω-hydroxy fatty acids from their corresponding fatty acids. frontiersin.orgfrontiersin.org For instance, dodecanoic acid or its methyl ester can be converted to ω-hydroxy dodecanoic acid. nih.gov In one study, a whole-cell biocatalysis system was successfully applied to the biosynthesis of ω-hydroxydodecanoic acid from dodecanoic acid, achieving a concentration of 249.03 mg/L with a yield of 0.56 mol/mol. frontiersin.orgfrontiersin.org
At the core of many whole-cell biotransformation systems for producing this compound are cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.net These enzymes are highly effective at catalyzing the regio- and stereospecific oxidation of non-activated hydrocarbons. nih.gov The CYP153A family of enzymes, in particular, has been identified as a powerful catalyst for the ω-hydroxylation of fatty acids. mdpi.com These bacterial class I P450 enzymes operate as part of a three-component system that includes a heme-dependent monooxygenase, an iron-sulfur electron carrier (ferredoxin), and a FAD-containing reductase (ferredoxin reductase). mdpi.com
Researchers have successfully used CYP153A from Marinobacter aquaeloei in an E. coli whole-cell system for the production of ω-hydroxy dodecanoic acid from dodecanoic acid or its methyl ester. nih.gov To improve efficiency, a chimeric protein was constructed by fusing the CYP153A monooxygenase to the reductase domain of P450 BM3 from Bacillus megaterium, which enhanced protein expression and electron coupling. nih.gov Another novel monooxygenase, CYP153AL.m from Limnobacter sp. 105 MED, has also been employed for the whole-cell biotransformation of dodecanoic acid into 12-hydroxydodecanoic acid. mdpi.com Under optimized conditions, this system produced 2 g/L of 12-hydroxydodecanoic acid from 4 g/L of dodecanoic acid. mdpi.com
| Enzyme System | Host Organism | Substrate | Product | Titer | Reference |
| CYP153AM. aq.-CPR Fusion | Escherichia coli | Dodecanoic acid methyl ester | ω-hydroxy dodecanoic acid | 4 g/L | nih.gov |
| CYP153AL.m | Escherichia coli | Dodecanoic acid | 12-hydroxydodecanoic acid | 2 g/L | mdpi.com |
| AlkBGT | Escherichia coli | Dodecanoic acid | ω-hydroxydodecanoic acid | 249.03 mg/L | frontiersin.orgfrontiersin.org |
A significant challenge in whole-cell biotransformations is the efficient transport of hydrophobic substrates like fatty acid esters into the microbial cell. nih.govnih.gov To overcome this, strategies have been developed to enhance substrate uptake. The co-expression of outer membrane transport systems, such as AlkL from Pseudomonas putida, has been shown to increase the transfer of substrates into the cell. nih.govnih.gov In one study, the co-expression of AlkL with a CYP153A fusion protein in a two-phase system resulted in the production of 4 g/L of ω-hydroxy dodecanoic acid from the corresponding methyl ester. nih.gov
Further optimization has involved engineering the transporter proteins themselves. For example, the signal peptide of AlkL was replaced with other signal peptides to improve its soluble expression and facilitate the transport of dodecanoic acid methyl ester (DAME) into E. coli. nih.govresearchgate.net An engineered AlkL with the signal peptide from FadL showed higher transport activity for DAME. nih.gov This, combined with promoter optimization and the use of a novel monooxygenase, led to the production of 44.8 ± 7.5 mM of this compound. nih.govresearchgate.net The native E. coli fatty acid transporter, FadL, has also been co-expressed to enhance the consumption rate of fatty acid substrates and the yield of ω-hydroxy fatty acids. frontiersin.orgfrontiersin.org
| Engineering Strategy | Target | Substrate | Improvement | Final Product Concentration | Reference |
| Co-expression of AlkL | Substrate Uptake | Dodecanoic acid methyl ester | Increased substrate transfer | 4 g/L ω-hydroxy dodecanoic acid | nih.gov |
| Signal peptide optimization of AlkL (AlkLf) | Substrate Uptake | Dodecanoic acid methyl ester | Higher transport activity | 44.8 ± 7.5 mM this compound | nih.govresearchgate.net |
| Co-expression of FadL | Substrate Uptake | Dodecanoic acid | Enhanced consumption rate and yield | 249.03 mg/L ω-hydroxydodecanoic acid | frontiersin.orgfrontiersin.org |
To further enhance the production of target molecules, metabolic engineers have focused on creating orthogonal biosynthetic pathways. This strategy involves introducing a heterologous pathway that operates in parallel to the host's native metabolic routes. nih.govillinois.edu The goal is to increase the supply of precursors for the desired product without disrupting essential cellular processes. nih.gov For fatty acid-derived products, this can involve expressing a heterologous Type-I fatty acid synthase (FAS). nih.govillinois.edu This approach can safeguard endogenous fatty acid pools for cellular growth and metabolism while providing a dedicated stream of fatty acids for conversion into valuable chemicals. nih.govillinois.edu By reducing the need to divert flux from the cell's native fatty acid synthesis system, this strategy can lead to significant increases in product titers. nih.gov
Chemical Synthesis Approaches
The chemical synthesis of this compound can be effectively achieved through the selective reduction of a readily available precursor, dodecanedioic acid monomethyl ester. This approach offers a high degree of control over the final product.
Reduction of Dicarboxylic Acid Monomethyl Esters for this compound
The synthesis of this compound from dodecanedioic acid monomethyl ester hinges on the chemoselective reduction of the terminal carboxylic acid group in the presence of the methyl ester. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·DMS), are highly effective reagents for this transformation. chemistrysteps.comresearchgate.netresearchgate.netnih.gov These reagents exhibit a remarkable selectivity for carboxylic acids over esters, allowing for the clean conversion to the desired ω-hydroxy ester. researchgate.netresearchgate.netnih.gov
The reaction proceeds via the formation of an acyloxyborane intermediate from the carboxylic acid and borane. This intermediate is then further reduced by subsequent equivalents of borane to yield the primary alcohol upon workup. The ester functionality remains largely unaffected under these conditions. The mechanism of this selective reduction has been a subject of study, with computational models suggesting that the activation barrier for the reduction of the carboxylic acid is significantly lower than that for the ester, explaining the observed chemoselectivity.
A typical reaction protocol involves the slow addition of a solution of borane in THF to a solution of dodecanedioic acid monomethyl ester in an anhydrous ethereal solvent at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. The reaction is subsequently quenched, typically with methanol, followed by an aqueous workup to yield this compound.
| Starting Material | Reducing Agent | Solvent | Key Conditions | Product | Yield (%) |
| Dodecanedioic acid monomethyl ester | Borane-tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | Anhydrous, 0°C to room temperature | This compound | High |
| Dodecanedioic acid monomethyl ester | Borane-dimethyl sulfide (BH₃·DMS) | Tetrahydrofuran (THF) | Anhydrous, controlled temperature | This compound | High |
Derivatization and Functionalization Reactions Involving this compound
The terminal hydroxyl group of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties. One of the most significant functionalization reactions is glycosylation, which introduces a carbohydrate moiety to the molecule.
Glycosylation of this compound involves the formation of a glycosidic bond between the hydroxyl group of the long-chain ester and a suitable glycosyl donor. This reaction leads to the formation of glycolipids, a class of compounds with significant biological and surfactant properties.
The Koenigs-Knorr reaction is a classic and widely used method for glycosylation. wikipedia.orgnih.gov This reaction typically employs a glycosyl halide, such as acetobromoglucose, as the glycosyl donor. The reaction is promoted by a heavy metal salt, such as silver carbonate or silver triflate, which activates the anomeric center of the glycosyl donor, facilitating nucleophilic attack by the hydroxyl group of this compound. wikipedia.orgnih.gov The stereochemical outcome of the glycosylation is often influenced by the nature of the protecting groups on the glycosyl donor, with participating groups at the C-2 position generally leading to the formation of 1,2-trans-glycosides. wikipedia.org
Enzymatic glycosylation offers a green and highly selective alternative to chemical methods for the synthesis of glycosides of hydroxy fatty acid esters. nih.govmdpi.com Glycosyltransferases are enzymes that can catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule, such as this compound. For instance, the glycosyltransferase SbUGTA1 from Starmerella bombicola has been shown to accept ω-hydroxy fatty acids as substrates, indicating its potential for the glycosylation of similar molecules. nih.gov This biocatalytic approach often proceeds under mild reaction conditions and can provide high yields and excellent stereoselectivity.
| Glycosyl Acceptor | Glycosyl Donor | Promoter/Catalyst | Reaction Type | Product |
| This compound | Acetobromoglucose | Silver Carbonate | Koenigs-Knorr Reaction | Methyl 12-(β-D-glucopyranosyloxy)dodecanoate |
| This compound | Activated Sugar (e.g., UDP-glucose) | Glycosyltransferase (e.g., SbUGTA1) | Enzymatic Glycosylation | Methyl 12-(β-D-glucopyranosyloxy)dodecanoate |
Derivatization of the hydroxyl group is also crucial for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. The polarity of the hydroxyl group can lead to poor peak shape and thermal instability during GC analysis. To overcome this, the hydroxyl group is often converted to a less polar and more volatile derivative. Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. youtube.comresearchgate.netresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com The resulting TMS ether of this compound is more amenable to GC-MS analysis, allowing for accurate quantification and structural elucidation.
| Analyte | Derivatization Reagent | Derivative | Analytical Technique |
| This compound | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Methyl 12-(trimethylsilyloxy)dodecanoate | Gas Chromatography-Mass Spectrometry (GC-MS) |
| This compound | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Methyl 12-(trimethylsilyloxy)dodecanoate | Gas Chromatography-Mass Spectrometry (GC-MS) |
Polymerization and Advanced Material Applications of Methyl 12 Hydroxydodecanoate
Role as a Monomer in High Molecular Weight Polymer Synthesis
Methyl 12-hydroxydodecanoate serves as a fundamental building block for the creation of high molecular weight aliphatic polyesters. Through processes like enzymatic polycondensation, it is possible to achieve polymers with substantial chain lengths, which is crucial for obtaining desirable mechanical properties in the final material. The lipase-catalyzed polycondensation of related hydroxy acids, such as 12-hydroxydodecanoic acid, in the presence of methyl 12-hydroxystearate has been shown to yield high molecular weight copolymers. nih.gov
The synthesis is typically carried out using an immobilized lipase (B570770), for instance, from Candida antarctica (Novozym-435), in an organic solvent like toluene at elevated temperatures. The use of molecular sieves is often employed to remove the water or methanol byproduct, thereby driving the polymerization reaction towards the formation of longer polymer chains. This method has successfully produced copolymers with weight-average molecular weights (Mw) that are substantial enough for practical applications as elastomers and other advanced materials. nih.gov
| Monomer Feed Ratio (12HD:12HS, mol%) | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) |
|---|---|---|---|
| 100:0 | 52,000 | 28,000 | 1.9 |
| 80:20 | 65,000 | 33,000 | 2.0 |
| 64:36 | 78,000 | 39,000 | 2.0 |
| 40:60 | 92,000 | 45,000 | 2.0 |
Synthesis of Sustainable Polyesters and Copolyesters
The utilization of this compound in polymerization aligns with the principles of green chemistry to produce sustainable polyesters. These materials are often derived from renewable resources and can be designed to be biodegradable and chemically recyclable, offering a more environmentally friendly alternative to conventional petroleum-based plastics.
Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the synthesis of biobased polymers from this compound and related monomers. This method offers several advantages over traditional chemical catalysis, including high specificity, mild reaction conditions, and the avoidance of toxic metal catalysts.
A notable example of sustainable copolyesters derived from this compound is the copolymerization with methyl 12-hydroxystearate to form poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] (poly(12HD-co-12HS)). nih.gov This system demonstrates the potential to create materials with a wide range of properties by simply adjusting the monomer composition. The resulting copolymers are not only biobased but also exhibit properties that make them suitable for applications as novel green and sustainable elastomers. nih.gov
The copolymers of 12-hydroxydodecanoate and 12-hydroxystearate have been specifically designed as biodegradable and chemically recyclable elastomers. nih.gov The incorporation of the bulkier 12-hydroxystearate monomer disrupts the crystallinity of the poly(12-hydroxydodecanoate) homopolymer, leading to more amorphous and flexible materials with elastomeric properties. nih.gov These elastomers have shown excellent biodegradability in activated sludge tests. Furthermore, they can be chemically recycled back to their constituent monomers or oligomers through lipase-catalyzed hydrolysis, highlighting their potential in a circular economy model. nih.gov
| 12HS Content (mol%) | Physical State at Room Temperature | Hardness (Durometer A) | Biodegradability | Chemical Recyclability |
|---|---|---|---|---|
| 0 | Crystalline Solid | - | Moderate | Yes |
| 36 | Elastic Solid | 70 A | Good | Yes |
| 60 | Viscous Liquid | - | High | Yes |
The ratio of this compound to comonomers like methyl 12-hydroxystearate has a profound impact on the thermal and mechanical properties of the resulting copolymers. The homopolymer of 12-hydroxydodecanoate is a highly crystalline material with a melting temperature (Tm) of approximately 87.6°C. nih.gov As the content of 12-hydroxystearate increases in the copolymer, both the melting temperature and the crystallization temperature (Tc) decrease. nih.gov This is due to the disruption of the regular polymer chain packing by the bulkier comonomer. Copolymers with more than 60 mol% of 12-hydroxystearate are viscous liquids at room temperature. nih.gov
Similarly, the mechanical properties are highly dependent on the monomer ratio. The Young's modulus and hardness of the copolymers decrease with an increasing proportion of 12-hydroxystearate. nih.gov This allows for the fine-tuning of the material's flexibility and elasticity to meet the requirements of specific applications, from more rigid plastics to soft elastomers. nih.gov
| 12HS Content (mol%) | Melting Temperature (Tm, °C) | Crystallization Temperature (Tc, °C) | Young's Modulus (MPa) |
|---|---|---|---|
| 0 | 87.6 | 64.0 | - |
| 20 | 72.5 | 48.1 | - |
| 36 | 61.3 | 32.5 | - |
| 60 | - | - | - |
Controlled enzymatic polymerization offers a sophisticated approach to tailor the microstructure of polyesters derived from this compound. By carefully selecting the enzyme, reaction conditions (such as temperature and solvent), and monomer feed strategy, it is possible to influence not only the molecular weight and composition of the copolymers but also the sequence distribution of the monomer units along the polymer chain.
For instance, the randomness of the monomer units in the copolymer chain can be influenced by the polymerization time. This control over the polymer architecture is critical as it directly impacts the macroscopic properties of the material, including its thermal behavior, mechanical strength, and degradation rate. While the synthesis of random copolymers is well-established, future research may focus on enzymatic methods to produce block copolymers, which could lead to materials with even more distinct and well-defined phase-separated morphologies and properties.
Thermoplastic Elastomers Derived from this compound
This compound serves as a valuable building block for the synthesis of advanced polymers, including thermoplastic elastomers (TPEs). Research into analogous long-chain hydroxy esters, such as methyl 12-hydroxystearate, provides a clear framework for the potential of this compound in this field. The fundamental chemistry involves leveraging its bifunctional nature—the hydroxyl (-OH) group at one end and the methyl ester (-COOCH₃) group at the other.
The primary route to creating TPEs from this compound is through the synthesis of polyester (B1180765) polyols. A polyester polyol can be formed by the transesterification of this compound with a diol, such as 1,6-hexanediol. In this process, the methyl ester group reacts with the diol, leading to the formation of a polyester chain with terminal hydroxyl groups. The molecular weight of this resulting polyester polyol can be controlled during synthesis. researchgate.netdatapdf.com
These polyester polyols constitute the "soft segment" of the final thermoplastic elastomer, which imparts flexibility and elastomeric properties. To create the complete TPE, this soft segment is reacted with a diisocyanate, like diphenylmethane diisocyanate (MDI), and a chain extender, such as 1,4-butanediol, in a prepolymer method. datapdf.com This creates a segmented polyurethane with alternating soft (polyester polyol) and hard (diisocyanate and chain extender) segments. The hard segments provide structural integrity and strength through physical cross-linking, while the soft segments allow for elasticity. researchgate.net
| Property | Description | Influencing Factor |
| Soft Segment | Derived from the polyester polyol of this compound. Provides flexibility and elasticity. | Concentration and molecular weight of the polyester polyol. researchgate.net |
| Hard Segment | Formed by the reaction of diisocyanate and a chain extender. Provides strength and structural integrity. | Concentration of diisocyanate and chain extender. datapdf.com |
| Micro-phase Separation | The separation of hard and soft domains within the polymer matrix. | The chemical nature and ratio of the hard and soft segments. researchgate.net |
| Mechanical Properties | Includes tensile strength and elongation at break. | Controlled by the soft segment concentration and overall polymer molecular weight. datapdf.com |
Industrial Relevance in Polymer Precursor Production
This compound is a key intermediate in modern, bio-based routes to valuable polymer precursors, moving away from traditional petrochemical feedstocks. Its significance lies in its position as a stepping stone in the synthesis of monomers for high-performance polyamides and as a precursor to important diols.
Precursor for Nylon 12 Monomer Production (ω-aminododecanoic acid methyl ester)
This compound is a critical intermediate in the biotechnological production of ω-aminododecanoic acid methyl ester (ADAME), a direct monomer for the high-performance polymer Nylon 12. nih.govucl.ac.uk This bio-based synthesis route represents a more sustainable alternative to the conventional chemical synthesis that starts from crude oil derivatives. ucl.ac.uk
The process often utilizes engineered microorganisms, such as Escherichia coli, to perform a multi-step enzymatic cascade. nih.gov This pathway typically begins with a renewable feedstock like dodecanoic acid methyl ester (DAME). The key steps involving this compound are:
Hydroxylation: An alkane monooxygenase enzyme (like AlkBGT from Pseudomonas putida) catalyzes the terminal hydroxylation of DAME, converting it directly into this compound. researchgate.net
Oxidation: The same enzyme system can then oxidize the terminal alcohol of this compound to an aldehyde.
Transamination: A ω-transaminase enzyme subsequently converts the aldehyde group into a primary amine, yielding the final product, ω-aminododecanoic acid methyl ester (ADAME). nih.govresearchgate.net
This in vivo cascade biocatalysis is engineered to run as an orthogonal pathway that operates in parallel with the microbe's native metabolism. nih.govucl.ac.uk Optimizing this pathway involves enhancing substrate uptake, ensuring an efficient supply of cofactors, and maximizing flux towards the desired product while minimizing by-products. nih.gov This biotechnological approach sets the stage for the production of Nylon 12 from renewable resources. nih.govucl.ac.uk
| Step | Reactant | Intermediate/Product | Key Enzyme Type |
| 1 | Dodecanoic acid methyl ester (DAME) | This compound | Monooxygenase |
| 2 | This compound | 12-oxododecanoic acid methyl ester | Alcohol Dehydrogenase / Monooxygenase |
| 3 | 12-oxododecanoic acid methyl ester | ω-aminododecanoic acid methyl ester (ADAME) | ω-Transaminase |
Production of Dodecane-1,12-diol as an Intermediate
This compound can also serve as a precursor for the production of Dodecane-1,12-diol, a valuable α,ω-diol used in the manufacturing of polyesters, polyurethanes, synthetic lubricants, and fragrances. google.com
Furthermore, biotechnological routes are being explored for the production of α,ω-alkanediols. nih.govresearchgate.net While direct fermentation to Dodecane-1,12-diol is a goal, pathways involving intermediates like this compound are integral to the broader landscape of bio-based chemical production.
Investigations in Organogelator Systems
While direct research on this compound as an organogelator is limited, extensive studies on the closely related compound 12-hydroxystearic acid (12-HSA) provide strong evidence for its potential in this application. nih.govresearchgate.net Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to create a three-dimensional network, immobilizing the liquid and forming a gel. uniroma1.it
The gelation mechanism of 12-HSA, which is directly applicable to this compound, relies on its specific molecular structure: a long, nonpolar aliphatic chain and a polar functional group (the hydroxyl group). The self-assembly process is driven by non-covalent interactions:
Hydrogen Bonding: The hydroxyl groups on different molecules form strong hydrogen bonds, initiating the formation of one-dimensional fibrous structures.
Van der Waals Forces: The long hydrocarbon chains of the molecules align and interact through van der Waals forces, stabilizing the fibrous network.
This self-assembly into fibrillar networks is responsible for entrapping the solvent and creating the gel's viscoelastic properties. researchgate.net The presence of the methyl ester group in this compound, in place of the carboxylic acid in 12-HSA, would participate similarly in the network formation, though it may subtly alter the polarity and solubility characteristics, potentially influencing the gel's properties or its compatibility with different solvents.
These organogels are investigated for a variety of applications, including as matrices for the controlled delivery of therapeutic agents, where the gel network can slow the release of an entrapped drug. nih.gov The ability to form stable gels in non-polar organic solvents makes these systems valuable in cosmetics, lubricants, and material science. uniroma1.it
Biological and Biomedical Research Applications of Methyl 12 Hydroxydodecanoate
Application as an Analytical Reference Standard
In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. These standards are highly pure compounds used to calibrate analytical instruments and validate testing methods.
Identification and Quantification of 12-Hydroxydodecanoic Acid
Methyl 12-hydroxydodecanoate serves as a key derivative for the analysis of its parent carboxylic acid, 12-hydroxydodecanoic acid. In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), carboxylic acids are often converted to their methyl esters to improve their volatility and thermal stability, which facilitates more reliable and reproducible analysis mdpi.com.
The process involves:
Esterification : The carboxyl group of 12-hydroxydodecanoic acid is converted to a methyl ester, forming this compound.
Analysis : The resulting methyl ester is then analyzed, typically by GC-MS.
Quantification : By comparing the signal of the derivatized sample to that of a pure this compound analytical standard, researchers can accurately quantify the amount of 12-hydroxydodecanoic acid present in the original sample mdpi.com.
This methodology is vital in metabolomics and biomedical studies where 12-hydroxydodecanoic acid has been identified as a potential biomarker in certain disease states biocrick.com. The use of its methyl ester as a standard ensures the precision required for such diagnostic and research applications.
Biological Activities and Interactions
The biological roles of many fatty acid esters are an active area of investigation. While specific data on this compound is sparse, the broader classes of Fatty Acid Methyl Esters (FAMEs) and Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) have demonstrated a range of biological effects.
Antimicrobial Efficacy Investigations
Direct studies on the antimicrobial properties of isolated this compound are not extensively documented in current literature. However, the class of compounds to which it belongs, fatty acid methyl esters (FAMEs), is known to possess antimicrobial capabilities. Research has shown that FAMEs extracted from various natural sources exhibit activity against a spectrum of pathogens researchgate.netscielo.brnih.gov.
The antimicrobial action of fatty acids and their esters is generally attributed to their ability to disrupt the bacterial cell membrane. The lipophilic nature of the long hydrocarbon chain allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and eventual cell death scielo.brscielo.br.
General Antimicrobial Activity of FAMEs
| Pathogen Type | General Efficacy | Putative Mechanism |
| Gram-positive bacteria | Generally more susceptible | Disruption of cell membrane and metabolic processes |
| Gram-negative bacteria | Often more resistant | The outer membrane acts as a barrier against hydrophobic compounds scielo.brscielo.br |
| Fungi (e.g., Candida) | Moderate to potent activity | Disruption of the fungal cell membrane |
While these findings apply to FAMEs as a group, dedicated research is needed to determine the specific antimicrobial efficacy and spectrum of this compound.
Anti-inflammatory Property Studies
There is a lack of specific research into the anti-inflammatory properties of this compound. However, the larger family of lipids it belongs to, fatty acid esters of hydroxy fatty acids (FAHFAs), has been identified as having potent anti-inflammatory effects nih.govnih.govresearchgate.net. These lipids are recognized as a class of endogenous signaling molecules that can modulate immune responses.
Studies on various FAHFA isomers have shown they can reduce the secretion of pro-inflammatory cytokines from immune cells like macrophages and dendritic cells nih.gov. The mechanism of action for some FAHFAs involves interaction with G protein-coupled receptors (GPCRs), such as GPR120, which are known to mediate anti-inflammatory signaling pathways nih.gov. The presence of both a fatty acid and a hydroxy fatty acid component within the same molecule is crucial for this activity. Given its structure, it is plausible that this compound could exhibit similar properties, though this requires experimental validation.
Studies on Cellular Uptake Mechanisms in Biological Systems
Specific studies detailing the cellular uptake of this compound are not currently available. However, the general mechanisms for the absorption of long-chain fatty acids and their derivatives by cells are well-established and likely apply to this molecule. Cellular uptake of these lipids is understood to occur through two primary pathways: passive diffusion and protein-mediated transport nih.govimrpress.com.
Passive Diffusion : As a lipophilic molecule, this compound can likely diffuse directly across the lipid bilayer of the cell membrane. This process is driven by the concentration gradient of the molecule between the extracellular environment and the cell's interior.
Protein-Mediated Transport : Specialized proteins on the cell surface facilitate the transport of fatty acids into the cell. Key proteins involved in this process include Fatty Acid Transport Proteins (FATPs), Fatty Acid Translocase (FAT/CD36), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm) imrpress.comnih.gov. Once inside the cell, these lipids are typically bound by intracellular FABPs and directed toward specific metabolic pathways, such as esterification or β-oxidation imrpress.com. Many FATPs also possess acyl-CoA synthetase activity, which effectively "traps" the fatty acid inside the cell by converting it to its CoA ester, thus maintaining the concentration gradient for further uptake semanticscholar.orgresearchgate.net.
Further research is required to determine the specific transporters and pathways involved in the cellular uptake of this compound.
Synergistic Effects in Formulations
Currently, there is no available scientific literature describing the investigation of this compound for synergistic effects within biomedical or pharmaceutical formulations. The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key strategy in drug development nih.govacs.org. While some methyl esters have been studied in combination with other agents to enhance antimicrobial activity, no such research has been published specifically involving this compound nih.govnih.gov. This represents an open area for future investigation, particularly if the compound is confirmed to have its own distinct biological activities.
Metabolic Studies
The metabolic fate of this compound is a critical area of investigation for understanding its potential biological activities. Research in this area has focused on its stability and transformations under conditions that mimic the human digestive system and its interactions with specific enzymes.
Chemical Transformations Under Simulated Physiological Conditions (e.g., Gastric)
The stability of this compound in the gastric environment is a key determinant of its bioavailability and subsequent metabolic transformations. The acidic environment of the stomach, with a pH optimum of 3-6, and the presence of gastric lipase (B570770), are the primary factors influencing its initial breakdown wikipedia.org.
Esters, in general, are susceptible to acid-catalyzed hydrolysis, a reaction that would cleave this compound into methanol and 12-hydroxydodecanoic acid. The rate of this hydrolysis is dependent on the pH of the surrounding medium researchgate.net. While specific kinetic data for the hydrolysis of this compound in simulated gastric fluid is not extensively documented, the general principles of ester chemistry suggest that some degree of acid-catalyzed hydrolysis is likely to occur.
In addition to chemical hydrolysis, enzymatic degradation by gastric lipase plays a significant role in the initial metabolism of dietary fats wikipedia.org. Gastric lipase, secreted by chief cells in the stomach, initiates the digestion of triglycerides by hydrolyzing ester bonds wikipedia.org. While the primary substrates for gastric lipase are triglycerides, its activity on other fatty acid esters, including hydroxy fatty acid esters, is an area of ongoing research. It is plausible that gastric lipase could contribute to the hydrolysis of this compound, releasing the free fatty acid, 12-hydroxydodecanoic acid.
| Condition | Potential Transformation | Products |
| Acidic pH (Simulated Gastric Fluid) | Acid-catalyzed hydrolysis | 12-hydroxydodecanoic acid and Methanol |
| Presence of Gastric Lipase | Enzymatic hydrolysis | 12-hydroxydodecanoic acid and Methanol |
Role as a Substrate in Enzyme Characterization Studies
The interaction of a compound with specific enzymes can provide valuable insights into its metabolic pathways and potential physiological roles. This compound and its hydrolyzed form, 12-hydroxydodecanoic acid, have been utilized in the characterization of at least one significant enzyme.
Research has identified 12-hydroxydodecanoate as a substrate for glutathione-dependent formaldehyde dehydrogenase (GS-FDH), an enzyme also known as class III alcohol dehydrogenase acs.org. This enzyme is ubiquitous in both prokaryotes and eukaryotes and plays a crucial role in formaldehyde detoxification nih.govplos.org.
Studies have shown that GS-FDH catalyzes the NAD-dependent oxidation of long-chain aliphatic alcohols, including 12-hydroxydodecanoate acs.org. The kinetic mechanism for the oxidation of 12-hydroxydodecanoic acid by human glutathione-dependent formaldehyde dehydrogenase has been determined to be a random bi-bi reaction dntb.gov.ua. This indicates that either NAD+ or 12-hydroxydodecanoic acid can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex, which then proceeds to the catalytic step.
It is important to note that these studies have primarily focused on the free fatty acid, 12-hydroxydodecanoate, as the substrate. Whether this compound itself can directly act as a substrate for GS-FDH, or if it requires prior hydrolysis to its corresponding carboxylic acid, is a subject for further investigation. The substrate specificity of GS-FDH for methyl esters of long-chain alcohols has not been extensively characterized.
| Enzyme | Substrate | Reaction Type | Kinetic Mechanism |
| Glutathione-Dependent Formaldehyde Dehydrogenase (Class III Alcohol Dehydrogenase) | 12-hydroxydodecanoate | NAD-dependent oxidation | Random bi-bi |
Natural Occurrence and Biosynthesis Pathways
The identification of natural sources of this compound and the elucidation of its biosynthetic pathways are crucial for understanding its ecological role and for developing potential biotechnological production methods.
This compound has been reported to occur naturally in the fungus Taiwanofungus camphoratus (formerly known as Antrodia camphorata) nih.gov. This basidiomycete fungus is a valuable medicinal mushroom in Taiwan and is known to produce a variety of bioactive secondary metabolites, including terpenoids, polysaccharides, and fatty acid derivatives nih.govmdpi.comresearchgate.netresearchgate.net. The presence of this compound in this fungus suggests its involvement in the organism's secondary metabolism.
The biosynthesis of ω-hydroxy fatty acids in fungi typically involves the hydroxylation of a fatty acid precursor. This reaction is often catalyzed by cytochrome P450 monooxygenases researchgate.netmdpi.com. These enzymes introduce a hydroxyl group at the terminal (ω) position of the fatty acid chain.
The general pathway for the biosynthesis of a hydroxy fatty acid in fungi can be outlined as follows:
Fatty Acid Synthesis: The fungal cells produce long-chain fatty acids, such as dodecanoic acid, through the fatty acid synthase (FAS) complex researchgate.net.
Hydroxylation: A cytochrome P450 monooxygenase, or a similar hydroxylating enzyme, catalyzes the introduction of a hydroxyl group at the ω-position of the fatty acid, forming 12-hydroxydodecanoic acid researchgate.netmdpi.com.
Esterification: The final step would involve the esterification of the carboxyl group of 12-hydroxydodecanoic acid with methanol to form this compound. The specific enzyme responsible for this methylation step in Taiwanofungus camphoratus has not yet been fully characterized.
Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in Taiwanofungus camphoratus. Understanding these pathways could pave the way for the biotechnological production of this and other valuable hydroxy fatty acids.
| Organism | Compound | General Biosynthetic Pathway | Key Enzyme Class |
| Taiwanofungus camphoratus | This compound | Fatty Acid Synthesis -> ω-Hydroxylation -> Esterification | Cytochrome P450 Monooxygenases |
Environmental and Green Chemistry Considerations
Contribution to Sustainable Polymer Chemistry
Methyl 12-hydroxydodecanoate serves as a valuable building block in the realm of sustainable polymer chemistry, primarily as a monomer for creating biobased polyesters and elastomers. researchgate.netuni-konstanz.de Its long aliphatic chain structure is derived from renewable resources, positioning it as an attractive alternative to petroleum-based feedstocks for macromolecular materials. uni-konstanz.dedokumen.pub The development of polymers from such plant oil-derived fatty acids is a key strategy in advancing a more sustainable polymer industry. researchgate.netmdpi.com
A significant application is in the synthesis of novel copolyesters with tunable properties. researchgate.net Researchers have successfully synthesized high-molecular-weight copolyesters by the polycondensation of 12-hydroxydodecanoic acid (derived from this compound) and methyl 12-hydroxystearate using lipase (B570770) catalysts, an environmentally benign approach. researchgate.netsigmaaldrich.com The properties of the resulting poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] can be precisely controlled by altering the monomer ratio. researchgate.net While the homopolymer of 12-hydroxydodecanoic acid is a highly crystalline material, incorporating methyl 12-hydroxystearate as a comonomer reduces crystallinity and melting temperature. researchgate.net This allows for the creation of materials ranging from rigid plastics to viscous liquids and flexible elastomers, demonstrating the versatility of this compound in designing green and sustainable materials. researchgate.netdokumen.pub
Table 1: Impact of Comonomer Content on Poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] Properties
| Property | Poly(12-hydroxydodecanoate) (0% 12HS) | Poly(12HD-co-36 mol% 12HS) | Poly(12HD-co- >60 mol% 12HS) |
|---|---|---|---|
| Physical State at Room Temp. | Crystalline Solid | Elastic Solid | Viscous Liquid |
| Melting Temperature (Tm) | 87.6 °C | Decreased | Amorphous (No Tm) |
| Crystallization Temp. (Tc) | 64 °C | Decreased | Amorphous (No Tc) |
| Mechanical Behavior | Hard, Crystalline | Elastic (Hardness: 70A) | Viscous |
Data sourced from research on the copolymerization of 12-hydroxydodecanoic acid (12HD) and methyl 12-hydroxystearate (12HS). researchgate.net
Chemical Recycling Methodologies for Waste Polymers Utilizing this compound Pathways
This compound is a key product in the chemical recycling of certain waste polymers, particularly polyamides like Nylon-12. researchgate.netrsc.org This process offers a pathway to convert plastic waste into valuable chemical intermediates, contributing to a circular economy. researchgate.netrsc.org The primary method investigated for this conversion is depolymerization using supercritical methanol. researchgate.netrsc.org
In this process, Nylon-12 is treated with supercritical methanol, which efficiently breaks down the polymer backbone. rsc.org The addition of an acid catalyst, such as glycolic acid, has been shown to significantly accelerate the reaction and improve the selectivity of the desired product. researchgate.net Research has demonstrated that this method can convert Nylon-12 into this compound with high yields. researchgate.netrsc.org This transformation is significant because it not only recycles the waste plastic but also upgrades it into a useful monomer for other applications, such as the synthesis of sustainable polyesters mentioned previously. rsc.org Kinetic studies have been performed to understand the reaction pathways and optimize conditions for maximizing product yield. osti.govresearchgate.net
Table 2: Representative Process for Chemical Recycling of Nylon-12
| Parameter | Value / Condition |
|---|---|
| Feedstock | Nylon-12 |
| Reagent | Supercritical Methanol |
| Catalyst | Glycolic Acid |
| Temperature | 270 °C |
| Reaction Time | 6 hours |
| Primary Product | This compound |
| Reported Yield | 85% |
Data sourced from studies on the depolymerization of Nylon-12. researchgate.net
Beyond polyamide recycling, enzymatic processes also show potential for the chemical recycling of polyesters derived from long-chain hydroxy acids. Lipases can be used not only for polymerization but also for the depolymerization of these polyesters into repolymerizable cyclic oligomers, establishing a potential closed-loop recycling system. mdpi.com
Biodegradability Assessments of this compound-Derived Polymers
Polymers synthesized using this compound are designed to be biodegradable, addressing the environmental persistence of conventional plastics. researchgate.netgoogle.com The biodegradability of these materials is highly dependent on their chemical structure, particularly their crystallinity. mdpi.com
Assessments have shown that copolymers derived from 12-hydroxydodecanoate exhibit excellent biodegradability. researchgate.net Specifically, a copolymer of 12-hydroxydodecanoate and 12-hydroxystearate demonstrated effective degradation when exposed to activated sludge. researchgate.net The enzymatic degradation of polyesters is known to occur preferentially in the amorphous (non-crystalline) regions of the polymer. mdpi.com By copolymerizing the highly crystalline poly(12-hydroxydodecanoate) with a comonomer like 12-hydroxystearate, the crystallinity and melting point of the resulting material are reduced, which in turn enhances its susceptibility to microbial attack. researchgate.netmdpi.com
In vitro studies on similar medium-chain-length polyhydroxyalkanoates (mcl-PHAs) produced from renewable long-chain fatty acids provide further context. acs.org These studies, using compost isolates, showed significant biodegradation over a 32-day period. acs.org
Table 3: Biodegradation Findings for Related Long-Chain Polyesters
| Polymer Type | Test Condition | Duration | Result |
|---|---|---|---|
| Poly[(12HD)-co-(12HS)] | Activated Sludge | Not Specified | "Excellent biodegradability" reported. researchgate.net |
| mcl-PHAs from LCFAs | Aerobic, Compost Isolate | 32 days | 15% to 60% mineralization of theoretical biochemical oxygen demand. acs.org |
| mcl-PHAs from LCFAs | Aerobic, Compost Isolate | 32 days | 40% to 90% polymer weight loss. acs.org |
mcl-PHAs: medium-chain-length Polyhydroxyalkanoates; LCFAs: Long-Chain Fatty Acids; 12HD: 12-hydroxydodecanoate; 12HS: 12-hydroxystearate.
Environmental Applications (e.g., Nitrogen Cycling Enhancement)
The primary environmental application of this compound is its role in green chemistry, facilitating the production of biodegradable polymers and the chemical recycling of plastic waste, as detailed in the preceding sections. While direct research on this compound's role in specific biogeochemical cycles is limited, studies on structurally similar compounds suggest potential avenues for future investigation.
For instance, research has been conducted on methyl 12-hydroxystearate, a closely related long-chain fatty acid ester, for its potential to influence nitrogen cycling. sigmaaldrich.comthegoodscentscompany.com One study highlighted its relevance as a standard in research investigating the stimulation of nitrogen removal in the rhizosphere of aquatic plants. sigmaaldrich.comthegoodscentscompany.com Such applications are important for wastewater treatment and ecosystem management. sigmaaldrich.com Given the structural similarity, it is plausible that this compound could exhibit comparable activities, although dedicated studies are required to confirm this potential application.
Q & A
Basic: What are the established synthesis methods for Methyl 12-hydroxydodecanoate, and how do enzymatic vs. chemical approaches compare in yield and purity?
This compound is synthesized via two primary routes: chemical catalysis and enzymatic polymerization .
- Chemical synthesis often employs transition metal catalysts (e.g., Ru-Xantphos systems) under controlled temperatures (120–170°C) and solvent conditions (e.g., 2-methyl-2-butanol), achieving conversions up to 77% with 61% selectivity for aminated derivatives .
- Enzymatic methods (e.g., lipase-catalyzed polymerization) enable greener synthesis of polyesters, such as poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)], with tunable monomer ratios and molecular weights. Yields depend on enzyme specificity and reaction time .
Methodological tip : Optimize solvent polarity and catalyst loading to balance yield and purity. For enzymatic routes, pre-purify substrates to minimize side reactions.
Advanced: How can researchers optimize reaction parameters for the catalytic amination of this compound?
Key parameters influencing amination efficiency include:
Data Analysis: How should contradictory findings on solvent effects in enzymatic polymerization be reconciled?
Discrepancies in solvent impact studies (e.g., polar vs. non-polar solvents) often arise from differences in substrate solubility and enzyme stability . For example:
- Polar solvents enhance monomer solubility but may denature lipases, reducing activity .
- Non-polar solvents preserve enzyme structure but limit substrate dispersion, lowering reaction rates.
Resolution strategy : Conduct control experiments to measure solvent-enzyme compatibility (e.g., circular dichroism for enzyme stability) and correlate with kinetic data. Cross-validate findings using multiple characterization techniques (e.g., GPC for polymer molecular weight) .
Characterization: What techniques are most effective for analyzing this compound and its derivatives?
- Spectroscopy :
- Chromatography :
Safety: What storage and handling protocols are critical for maintaining this compound stability?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group .
- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid skin contact (wear nitrile gloves) and inhalation (use fume hoods) .
Stability testing : Perform accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TGA/DSC .
Advanced: How can researchers design experiments to resolve conflicting data on the thermal decomposition of this compound?
Conflicting decomposition temperatures (e.g., 267°C vs. 290°C) may stem from heating rate differences or sample purity .
- Controlled approach :
- Use high-purity samples (>98%) verified by HPLC .
- Conduct TGA at standardized heating rates (e.g., 10°C/min under N₂) .
- Compare results with NIST thermodynamic databases (e.g., vapor pressure vs. temperature curves) .
Data interpretation : Apply the Kissinger method to calculate activation energy and identify decomposition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
